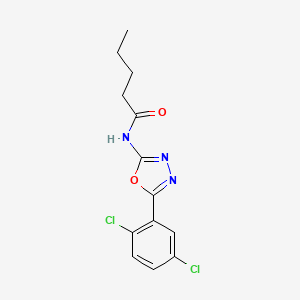

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

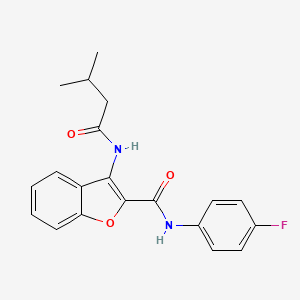

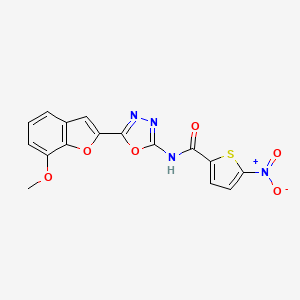

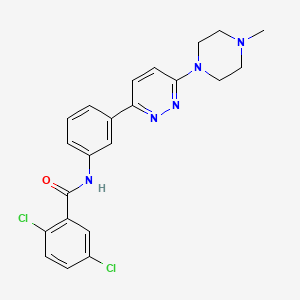

The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is an organic compound containing an oxadiazole ring and an amide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the amide group. The conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the amide group could potentially allow for various chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring and the amide group could impact its solubility, stability, and reactivity .科学的研究の応用

Pesticide Development

The chemical interaction of related compounds has been observed to create hybrid residues useful in agriculture. For instance, the combination of different herbicides in soil can lead to the formation of unexpected residues with potential applications in pest control (Bartha, 1969).

Herbicidal Activity

A series of derivatives have been designed and synthesized, showing moderate inhibitory activities against various weeds. The introduction of chiral active units improved herbicidal activities, suggesting a potential route for the development of more effective herbicides (Duan, Zhao, & Zhang, 2010).

Anticancer Agents

Compounds with the 1,2,4-oxadiazole core have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. The identification of the molecular target as TIP47 highlights the potential of these compounds as anticancer agents (Zhang et al., 2005).

Antimicrobial Activity

Newly synthesized 1,3,4-oxadiazole derivatives have shown potent in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Materials Science

In the context of materials science, derivatives of 1,3,4-oxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs), offering insights into the design of materials with enhanced performance for electronic applications (Cooper et al., 2022).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction could potentially alter the normal operation of the targets, leading to the observed biological activities .

Biochemical Pathways

It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could potentially contribute to the compound’s observed biological activities.

Result of Action

It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, which could potentially result in the observed biological activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-7-8(14)5-6-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSLYBWMRWBDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2356263.png)

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)

![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2356265.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)

![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)